molecular formula C18H16ClF2N3O2S B4353342 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353342
M. Wt: 411.9 g/mol
InChI Key: VAEASKHZIGIESD-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The difluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorophenyl, difluoromethyl, and mercapto groups in this compound makes it unique compared to other similar compounds. These substituents contribute to its distinct chemical properties, such as increased stability, reactivity, and potential biological activity.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2S/c1-26-8-2-7-24-16-14(17(25)23-18(24)27)12(15(20)21)9-13(22-16)10-3-5-11(19)6-4-10/h3-6,9,15H,2,7-8H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEASKHZIGIESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-(4-chlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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